Cdk7-IN-17 Biochemical Potency Against CDK7 Compared to Leading Inhibitors
Cdk7-IN-17 demonstrates a biochemical half-maximal inhibitory concentration (IC50) of 16 nM against the CDK7 kinase . This positions it as a potent inhibitor, albeit with a moderate potency relative to some ultra-potent CDK7 inhibitors. For direct comparison, the widely used covalent inhibitor THZ1 exhibits an IC50 of 3.2 nM, while LDC4297 shows an IC50 of 0.13 nM, YKL-5-124 an IC50 of 53.5 nM, and the clinical-stage compound CT7001 an IC50 of 41 nM .
| Evidence Dimension | Biochemical inhibition of CDK7 kinase activity |
|---|---|
| Target Compound Data | IC50 = 16 nM |
| Comparator Or Baseline | THZ1 (IC50 = 3.2 nM); LDC4297 (IC50 = 0.13 nM); YKL-5-124 (IC50 = 53.5 nM); CT7001 (IC50 = 41 nM) |
| Quantified Difference | Cdk7-IN-17 is 5-fold less potent than THZ1, 123-fold less potent than LDC4297, 3.3-fold more potent than YKL-5-124, and 2.6-fold more potent than CT7001 in these respective assays. |
| Conditions | Biochemical kinase activity assay (specific assay details for each comparator may vary, but all are standard in vitro kinase inhibition assays). |
Why This Matters
This quantitative potency data allows researchers to select an inhibitor with an appropriate level of target engagement for their specific biological model, avoiding the confounding effects of either excessive or insufficient CDK7 inhibition.
